Cas no 23099-05-0 (3-Methylbenzanilide)

3-Methylbenzanilide Chemical and Physical Properties

Names and Identifiers

-

- Benzamide,3-methyl-N-phenyl-

- 3-Methylbenzanilide

- 3-methyl-N-phenylbenzamide

- (3-methylphenyl)-N-benzamide

- 3-Methyl-benzoesaeure-anilid

- 3-methyl-benzoic acid anilide

- Benzamide,3-methyl-N-phenyl

- CCG-5652

- m-Toluanilid

- m-Toluanilide

- m-Toluylsaeure-anilid

- Cambridge id 5306948

- 23099-05-0

- DTXSID10945776

- SCHEMBL259666

- 3-Methyl-N-phenylbenzene-1-carboximidic acid

- BIM-0016660.P001

- MFCD00017211

- AKOS000277897

- Benzamide, 3-methyl-N-phenyl-

- FT-0757922

- AB00079771-01

- N-phenyl-m-toluamide

- AM803561

- CBMicro_016723

-

- MDL: MFCD00017211

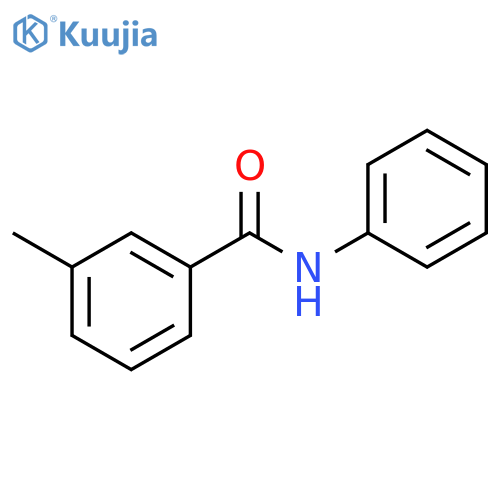

- Inchi: InChI=1S/C14H13NO/c1-11-6-5-7-12(10-11)14(16)15-13-8-3-2-4-9-13/h2-10H,1H3,(H,15,16)

- InChI Key: DUSYVXRZSXLXRH-UHFFFAOYSA-N

- SMILES: CC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2

Computed Properties

- Exact Mass: 211.10000

- Monoisotopic Mass: 211.099714

- Isotope Atom Count: 0

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 2

- Heavy Atom Count: 16

- Rotatable Bond Count: 3

- Complexity: 233

- Covalently-Bonded Unit Count: 1

- Defined Atom Stereocenter Count: 0

- Undefined Atom Stereocenter Count : 0

- Defined Bond Stereocenter Count: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 3

- Topological Polar Surface Area: 29.1

Experimental Properties

- PSA: 29.10000

- LogP: 3.32030

3-Methylbenzanilide Security Information

3-Methylbenzanilide Customs Data

- HS CODE:2924299090

- Customs Data:

China Customs Code:

2924299090Overview:

2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, packing

Summary:

2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3-Methylbenzanilide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | M220393-100mg |

3-Methylbenzanilide |

23099-05-0 | 100mg |

$ 65.00 | 2022-06-02 | ||

| Crysdot LLC | CD12093630-1g |

3-Methyl-N-phenylbenzamide |

23099-05-0 | 95+% | 1g |

$685 | 2024-07-24 | |

| Cooke Chemical | F577122-1g |

3-Methyl-N-phenylbenzamide |

23099-05-0 | 97 | 1g |

RMB 7358.40 | 2025-02-20 | |

| Cooke Chemical | F577122-250mg |

3-Methyl-N-phenylbenzamide |

23099-05-0 | 97 | 250mg |

RMB 2288.00 | 2025-02-20 | |

| TRC | M220393-50mg |

3-Methylbenzanilide |

23099-05-0 | 50mg |

$ 50.00 | 2022-06-02 | ||

| TRC | M220393-500mg |

3-Methylbenzanilide |

23099-05-0 | 500mg |

$ 160.00 | 2022-06-02 | ||

| Alichem | A019144379-25g |

3-Methylbenzanilide |

23099-05-0 | 95% | 25g |

$1069.12 | 2023-09-02 |

3-Methylbenzanilide Related Literature

-

Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

Additional information on 3-Methylbenzanilide

Comprehensive Overview of 3-Methylbenzanilide (CAS No. 23099-05-0): Properties, Applications, and Industry Insights

3-Methylbenzanilide (CAS No. 23099-05-0) is a specialized organic compound widely recognized for its versatile applications in pharmaceuticals, agrochemicals, and material science. This N-substituted benzamide derivative exhibits unique chemical properties, making it a valuable intermediate in synthetic chemistry. With the growing demand for high-purity chemical intermediates, 3-Methylbenzanilide has garnered significant attention from researchers and industrial manufacturers alike.

The molecular structure of 3-Methylbenzanilide features a methyl group at the meta-position of the benzene ring, which influences its reactivity and solubility characteristics. Recent studies highlight its role as a building block for bioactive molecules, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and crop protection agents. The compound's stability under various pH conditions makes it suitable for controlled-release formulations, a trending topic in pharmaceutical technology.

In the context of green chemistry advancements, 3-Methylbenzanilide has been investigated for its potential in environmentally benign synthesis routes. Researchers are exploring catalytic amidation methods to produce this compound with reduced energy consumption and waste generation. These innovations align with the industry's shift toward sustainable chemical manufacturing, addressing frequently searched queries about eco-friendly alternatives in organic synthesis.

Analytical characterization of CAS No. 23099-05-0 typically involves HPLC purity testing, mass spectrometry, and NMR spectroscopy – techniques commonly discussed in academic forums. The compound's crystalline form exhibits a melting point range of 98-102°C, with solubility profiles favoring polar aprotic solvents. Such physicochemical data is crucial for formulators seeking solvent optimization strategies, a hot topic in process chemistry discussions.

Market trends indicate rising demand for custom synthesis services involving 3-Methylbenzanilide, driven by the pharmaceutical industry's need for patent-protected intermediates. Regulatory compliance aspects, particularly REACH registration status and GMP manufacturing standards, are frequently searched topics associated with this compound. Suppliers emphasizing documentation transparency and batch-to-batch consistency gain competitive advantage in B2B platforms.

From a technical perspective, 3-Methylbenzanilide demonstrates excellent compatibility with polymer matrices, sparking interest in advanced material applications. Recent patent literature describes its incorporation into high-performance polyamides and thermoset resins, addressing industry needs for heat-resistant materials. This aligns with growing searches for specialty chemicals in electronics encapsulation and automotive components.

Quality control protocols for CAS 23099-05-0 emphasize stringent impurity profiling, particularly for pharmaceutical-grade material. Analytical methods development for isomeric purity remains an active research area, responding to user queries about structural isomer separation techniques. The compound's chromatographic behavior has been extensively documented in method development literature.

Emerging applications in bioconjugation chemistry have expanded the utility of 3-Methylbenzanilide derivatives. Researchers are investigating its click chemistry potential for biomolecule labeling, a rapidly growing field in diagnostic reagent development. This connects with trending searches about fluorescent probes and molecular imaging agents in life sciences.

Storage and handling recommendations for 3-Methylbenzanilide typically suggest argon-protected environments for long-term stability, with particular attention to moisture-sensitive characteristics. Technical datasheets often include accelerated stability studies data, addressing common purchaser concerns about shelf life extension strategies for fine chemicals.

The global supply chain for CAS 23099-05-0 reflects increasing regional diversification, with API manufacturers establishing multiple production sites to ensure supply continuity. This responds to market needs for redundant sourcing options, a frequently discussed topic in procurement strategy webinars and industry reports.

23099-05-0 (3-Methylbenzanilide) Related Products

- 74441-06-8(p-Aminobenzoylbenzamide)

- 2657-85-4(3',4-Diamino Benzanilide)

- 782-45-6(4-Amino-N-phenylbenzamide)

- 93-98-1(N-Phenylbenzamide)

- 785-30-8(4-amino-N-(4-aminophenyl)benzamide)

- 17625-83-1(4’-Aminobenzanilide)

- 16091-26-2(3'-Aminobenzanilide)

- 16497-41-9(Phthalanilide)

- 1934-92-5(N-Methylbenzanilide)

- 2657-93-4(3,4'-Diamino Benzanilide)